molecular formula C16H10BrCl2N3O2 B5738019 6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one

6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one

Cat. No.: B5738019
M. Wt: 427.1 g/mol
InChI Key: FUPDQRULPJWESU-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a member of the chromone family of compounds, which are known to have various biological activities.

Mechanism of Action

The mechanism of action of 6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one. One potential direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory disorders. Another direction is to explore the use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more effective methods for synthesizing and delivering it.

Synthesis Methods

The synthesis of 6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one involves the reaction of 6-bromo-2-hydroxychromone with N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl chloride in the presence of a base. The resulting compound is then purified using various techniques such as column chromatography.

Scientific Research Applications

6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Properties

IUPAC Name

6-bromo-3-[(E)-N-[(3,5-dichloropyridin-4-yl)amino]-C-methylcarbonimidoyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2N3O2/c1-8(21-22-15-12(18)6-20-7-13(15)19)11-5-9-4-10(17)2-3-14(9)24-16(11)23/h2-7H,1H3,(H,20,22)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPDQRULPJWESU-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=NC=C1Cl)Cl)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=NC=C1Cl)Cl)/C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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